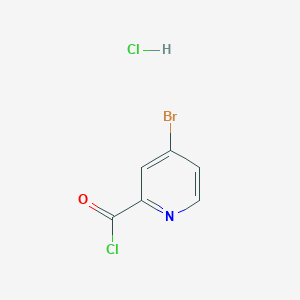

4-Bromopyridine-2-carbonyl chloride hydrochloride

Description

BenchChem offers high-quality 4-Bromopyridine-2-carbonyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridine-2-carbonyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromopyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMUTQXMXPQRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Handling of 4-Bromopyridine-2-carbonyl chloride hydrochloride

This guide details the solubility, reactivity, and handling protocols for 4-Bromopyridine-2-carbonyl chloride hydrochloride , a specialized intermediate in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

4-Bromopyridine-2-carbonyl chloride hydrochloride presents a "dual challenge" in organic synthesis:

-

Electrophilic Instability: The acid chloride moiety (

) is highly susceptible to hydrolysis and nucleophilic attack. -

Ionic Lattice Energy: The pyridine nitrogen is protonated (

salt), creating a charged species that resists dissolution in standard non-polar organic solvents (DCM, Toluene) while being incompatible with polar protic solvents (Water, Methanol).

Effective use of this reagent requires understanding that it is rarely used as a true solution . Instead, it is typically handled as a reactive suspension or generated in situ to prevent self-polymerization or hydrolysis.

Chemical Structure & Properties

| Property | Detail |

| Systematic Name | 4-Bromo-2-pyridinecarbonyl chloride hydrochloride |

| Functional Groups | Acid Chloride (C-2), Bromide (C-4), Pyridinium Salt (N-1) |

| Primary Hazard | Violent Hydrolysis: Releases HCl gas and 4-bromo-picolinic acid upon contact with moisture. |

| Appearance | Off-white to yellow hygroscopic solid (crude); often an oil/solid mixture if residual |

Part 2: Solubility Profile & Solvent Selection

The solubility of this compound is binary: it is either reactive (decomposes) or sparingly soluble (suspension) in most standard solvents. True dissolution usually implies a reaction is occurring.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Technical Notes & Recommendations |

| Synthesis Reagents | Thionyl Chloride ( | High (Reactive) | Primary Synthesis Medium. The precursor acid dissolves upon conversion to the acid chloride. Used as both solvent and reagent.[1][2][3] |

| Halogenated | Dichloromethane (DCM) | Suspension | Standard Reaction Solvent. The HCl salt is largely insoluble in DCM. It forms a suspension.[4] Solubilization occurs only upon adding a base (e.g., TEA, DIPEA). |

| Halogenated | Chloroform ( | Suspension | Similar to DCM but higher boiling point. Often used to strip away residual thionyl chloride via azeotrope. |

| Ethers | THF (Anhydrous) | Suspension | Useful for reactions requiring higher polarity than DCM. Must be stabilizer-free and strictly anhydrous. |

| Polar Aprotic | Acetonitrile (MeCN) | Partial/Low | Can dissolve the salt better than DCM but may retard acylation rates due to solvent coordination. |

| Polar Aprotic | DMF / DMSO | Soluble (DANGEROUS) | Avoid. DMSO is an oxidant; DMF can react with acid chlorides (Vilsmeier-Haack side reactions). Use only if strictly necessary and at low temps (<-20°C). |

| Protic | Water / Alcohols | DECOMPOSITION | Strictly Prohibited. Reacts violently to form the carboxylic acid (water) or ester (alcohol). |

Part 3: Mechanistic Insights & Handling Protocol

The "In Situ" Solubilization Mechanism

Researchers often mistake the "cloudiness" of the mixture in DCM for impurity. This is the Pyridinium HCl salt .[1] The compound only becomes soluble when the salt is neutralized during the coupling reaction.

The Self-Validating Protocol:

-

Suspension: The acid chloride HCl salt is suspended in DCM.

-

Nucleophile Addition: The amine/alcohol nucleophile is added (reaction is slow due to heterogeneity).

-

Base Addition: A tertiary amine (TEA/DIPEA) is added dropwise.

-

Observation: The solution clears as the base scavenges the HCl, freeing the pyridine base.

-

Reaction: The now-soluble free base acid chloride reacts instantly with the nucleophile.

-

Visualization: Solubilization & Reaction Workflow

Figure 1: The synthesis and solubilization workflow. Note that the "Solution" phase is transient and immediately leads to product formation.

Part 4: Experimental Protocols

Synthesis & Isolation (The "Thionyl" Method)

This protocol ensures the removal of

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Argon/Nitrogen.

-

Charge: Add 4-bromopyridine-2-carboxylic acid (1.0 equiv).

-

Solvent/Reagent: Add Thionyl Chloride (

) (5.0 - 10.0 equiv). Optional: Add 1 drop of dry DMF as a catalyst. -

Reaction: Reflux at 75-80°C for 2–4 hours. The solution should turn clear yellow/orange.

-

Isolation (Critical Step):

-

Connect to a high-vacuum rotary evaporator.

-

Evaporate

to dryness (keep bath <40°C). -

Azeotrope: Add anhydrous Toluene (10 mL) and re-evaporate. Repeat 2x. This removes trapped

which interferes with solubility and yield. -

Result: The residue is 4-Bromopyridine-2-carbonyl chloride hydrochloride .

Solubilization & Coupling (The "DCM Suspension" Method)

Used for attaching the pyridine ring to an amine or alcohol.

-

Suspension: Suspend the residue from Step 1 in anhydrous Dichloromethane (DCM) (0.2 M concentration). Note: It will look cloudy/chunky.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Nucleophile: Add the amine or alcohol (1.0 - 1.1 equiv).

-

Activation (Solubilization): Add Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) dropwise.

-

Why 2.5 equiv? 1 eq for the HCl salt, 1 eq for the HCl generated during acylation, 0.5 eq excess.

-

Observation: The mixture will clarify and likely exotherm slightly.

-

-

Workup: After 1-2 hours, quench with water, extract with DCM, and wash with brine.

Part 5: Stability & Storage Guidelines

-

Storage: Store the isolated solid at -20°C under Argon. Double-seal containers with Parafilm.

-

Shelf Life: < 1 week in solid form. It is highly recommended to synthesize fresh and use immediately (telescoped process).

-

Decomposition Indicators:

-

Color Change: Turning from off-white/yellow to pink or dark brown indicates hydrolysis or polymerization.

-

Fuming: Visible white fumes (HCl gas) upon opening the vessel indicate moisture ingress.

-

References

-

BenchChem. Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. (Inferred general solubility for pyridine acid chlorides).

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Org.[1][6][7] Synth. 1957, 37, 70. (Describes thionyl chloride handling with pyridines).

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Bromopyridine hydrochloride. (Safety and stability data for the parent salt).

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[7][8] (Mechanistic grounding for acid chloride synthesis).[6][8]

-

ChemicalBook. Synthesis of 2-chloro-4-bromopyridine. (Analogous reaction conditions for halogenated pyridines).

Sources

- 1. PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]

- 2. CAS 1120-87-2: 4-Bromopyridine | CymitQuimica [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Hygroscopic Management & Utilization of 4-Bromopyridine-2-carbonyl chloride hydrochloride

This technical guide details the stability profile, handling protocols, and mechanistic underpinnings of 4-Bromopyridine-2-carbonyl chloride hydrochloride .

Executive Summary

4-Bromopyridine-2-carbonyl chloride hydrochloride is a highly reactive, moisture-sensitive electrophile used primarily as a transient intermediate in the synthesis of complex pharmaceutical scaffolds. Unlike standard organic reagents, this compound possesses a "dual-threat" instability profile:

-

Chemical Instability: The acyl chloride moiety (-COCl) is hyper-electrophilic due to the electron-deficient pyridine ring, making it prone to rapid hydrolysis.

-

Physical Instability: The hydrochloride salt form (.HCl) renders the material ionic and highly hygroscopic, actively pulling atmospheric moisture into the lattice, which accelerates chemical degradation.

This guide outlines the protocols to synthesize, handle, and utilize this reagent without compromising its integrity.

Chemical Fundamentals & Instability Mechanisms

To handle this compound effectively, one must understand the forces driving its degradation.

The "Electron-Deficient" Trap

The pyridine ring is naturally electron-deficient. The addition of a Bromine atom at the C4 position and the protonation of the Nitrogen (in the HCl salt form) significantly increases the electrophilicity of the carbonyl carbon at C2.

-

Consequence: The reaction rate with water (hydrolysis) is orders of magnitude faster than that of benzoyl chloride.

-

The Salt Paradox: We convert the free base to the hydrochloride salt to prevent self-polymerization (where the Nitrogen of one molecule attacks the carbonyl of another). However, this salt formation increases the lattice energy and hygroscopicity, making it a "moisture magnet."

Degradation Pathways

The primary failure mode is hydrolysis, which destroys the reagent and generates corrosive byproducts.

Figure 1: The irreversible hydrolysis pathway. Once exposed to moisture, the reagent reverts to the carboxylic acid precursor, rendering it useless for nucleophilic substitutions.

Synthesis & Preparation (In-Situ Generation)

Due to its instability, this compound is rarely purchased as a shelf-stable solid. It is best generated in situ from 4-bromopyridine-2-carboxylic acid (4-bromopicolinic acid) .

Reagents Required[1][2]

-

Precursor: 4-Bromopyridine-2-carboxylic acid (CAS: 30766-03-1).[1]

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride (( -

Catalyst: DMF (Dimethylformamide) - catalytic amount.[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol: The "Generate-and-Use" Workflow

-

Suspension: Suspend 4-bromopyridine-2-carboxylic acid in anhydrous DCM under an Argon atmosphere.

-

Activation: Add excess Thionyl Chloride (2–3 equivalents) dropwise.

-

Catalysis: Add 1-2 drops of dry DMF. Evolution of

and -

Reflux: Heat to reflux for 2–3 hours until the solid completely dissolves (indicating conversion to the acid chloride).

-

Isolation (Critical): Evaporate the solvent and excess thionyl chloride in vacuo.

-

Note: The residue is the 4-Bromopyridine-2-carbonyl chloride hydrochloride .

-

Action: Do NOT expose this residue to air. Proceed immediately to the next step or store under vacuum.

-

Handling & Storage Protocols

If isolation is strictly necessary, adherence to the "Dry Chain" is mandatory.

The "Dry Chain" Rules

| Parameter | Requirement | Reason |

| Atmosphere | Nitrogen ( | Argon is preferred as it is heavier than air, blanketing the solid. |

| Vessel | Schlenk Flask or Glovebox | Standard round-bottom flasks with plastic caps are insufficient for storage >1 hour. |

| Desiccant | In the desiccator/glovebox antechamber, silica gel is too weak. Use | |

| Temperature | -20°C | Slows the kinetics of any residual moisture hydrolysis. |

Visual Quality Check

Before using the reagent, perform a visual inspection:

-

Good: Off-white to pale yellow free-flowing powder.

-

Compromised: Sticky, clumped solid or presence of liquid droplets (indicates hydrolysis and HCl absorption).

-

Failed: White "crust" that does not dissolve in DCM (likely the carboxylic acid reversion).

Analytical Assessment

Validating the integrity of the acid chloride without destroying it is difficult.

-

Derivatization Test (Best Method): Take a small aliquot (~5 mg) and quench it into excess anhydrous methanol. Analyze by LC-MS or TLC.

-

Result: If you see the Methyl Ester (Methyl 4-bromopicolinate), the acid chloride was active.

-

Result: If you see the Carboxylic Acid (or split peaks), the reagent had already hydrolyzed before the test.

-

Utilization in Synthesis

When reacting this acid chloride with nucleophiles (amines, alcohols), the order of addition is critical to prevent side reactions.

Figure 2: Optimal reaction workflow. Cooling is essential to control the exothermic reaction with the nucleophile.

Stoichiometry Alert

Since the reagent is a Hydrochloride Salt (.HCl) , it carries one equivalent of acid.

-

If your reaction requires a base (e.g., Triethylamine) to scavenge the HCl produced by the coupling, you must add one extra equivalent of base to neutralize the salt's intrinsic HCl.

-

Formula: Base Equivalents = 1 (for intrinsic HCl) + 1 (for reaction byproduct) = 2.0+ Equivalents .

References

-

ChemicalBook. (n.d.). 4-Bromopyridine-2-carbonyl chloride hydrochloride properties and synthesis. Retrieved from

-

BenchChem. (2025).[3] Navigating the Challenges of Moisture-Sensitive Reagents: A Technical Guide. Retrieved from

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

-

National Institutes of Health (NIH). (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. Nature. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Bromopyridine hydrochloride. Retrieved from

Sources

Methodological & Application

Application Note and Protocols for the Synthesis of Amide Derivatives Using 4-Bromopyridine-2-carbonyl chloride HCl

Introduction: The Strategic Importance of 4-Bromopyridine-2-carboxamides

In the landscape of modern drug discovery and development, the carboxamide functional group is a privileged scaffold, frequently found in FDA-approved drugs due to its unique binding properties.[1] Among the vast array of building blocks available to medicinal chemists, 4-bromopyridine-2-carbonyl chloride hydrochloride stands out as a particularly valuable reagent. Its utility lies in the efficient introduction of the 4-bromopyridine-2-carboxamide moiety into target molecules. This structural motif is of significant interest as it serves as a versatile intermediate in the synthesis of complex molecular architectures for novel therapeutic agents, particularly in the fields of neurological disorders and cancer therapies.[2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further molecular diversification.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amide derivatives using 4-bromopyridine-2-carbonyl chloride HCl. We will delve into the underlying reaction mechanism, provide detailed and validated experimental protocols, and discuss critical parameters that ensure successful and reproducible outcomes.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from acyl chlorides and amines is a classic example of a nucleophilic acyl substitution reaction.[3][5][6] The reaction proceeds through a well-established addition-elimination mechanism.

Step 1: Nucleophilic Attack. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the 4-bromopyridine-2-carbonyl chloride.[5][6] This leads to the formation of a transient tetrahedral intermediate.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This is accompanied by the elimination of the chloride ion, a good leaving group, to yield the protonated amide.[5][6]

Step 3: Deprotonation. In the final step, a base present in the reaction mixture removes a proton from the nitrogen atom to give the neutral amide product and the hydrochloride salt of the base.[7] The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][7]

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Safety and Handling of 4-Bromopyridine-2-carbonyl chloride HCl

4-Bromopyridine-2-carbonyl chloride HCl is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8] It is also hygroscopic and air-sensitive.[8]

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection (goggles), and a face shield.[8][9]

-

Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[9]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a fume hood.[8][9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[10][11]

Experimental Protocols

General Protocol for the Synthesis of 4-Bromopyridine-2-carboxamides

This protocol is a general guideline and may require optimization depending on the specific amine substrate used.

Materials and Reagents:

| Reagent | Grade | Supplier | Notes |

| 4-Bromopyridine-2-carbonyl chloride HCl | ≥97% | Various | Store under inert gas, protect from moisture. |

| Primary or Secondary Amine | ≥98% | Various | |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Various | Used as a non-nucleophilic base. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Reaction solvent. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various | For aqueous work-up. |

| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | For aqueous work-up. |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic layer. |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and triethylamine or DIPEA (1.5 - 2.0 equivalents) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: To the stirred solution, add 4-Bromopyridine-2-carbonyl chloride HCl (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

-

Quenching: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 4-bromopyridine-2-carboxamide.

Caption: A typical experimental workflow for amide synthesis.

Critical Parameters and Troubleshooting

| Parameter | Impact on Reaction | Troubleshooting |

| Base | Crucial for neutralizing HCl byproduct. Insufficient base can halt the reaction. Excess can lead to side reactions. | Use a non-nucleophilic base like TEA or DIPEA. 1.5-2.0 equivalents are typically sufficient. If the reaction stalls, add more base. |

| Solvent | Must be anhydrous to prevent hydrolysis of the acyl chloride. Polarity can influence reaction rate. | Use freshly distilled or commercially available anhydrous solvents. DCM and THF are common choices. |

| Temperature | The reaction is exothermic. Initial cooling is necessary to control the reaction rate and prevent side products. | Maintain the temperature at 0 °C during the addition of the acyl chloride. Allowing the reaction to proceed at room temperature is usually sufficient for completion. |

| Purity of Amine | Impurities in the amine can lead to side reactions and lower yields. | Use a highly pure amine. If necessary, purify the amine before use by distillation or recrystallization. |

Applications in Drug Discovery

The 4-bromopyridine-2-carboxamide core is a valuable pharmacophore in the development of new drugs. The bromine atom can be readily functionalized using various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. These derivatives have shown promise in a range of therapeutic areas, underscoring the importance of robust and efficient synthetic methods for their preparation.[2][4] The amide bond itself is a key structural feature in many biologically active molecules, contributing to their binding affinity and selectivity.[1]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the 4-Bromopyridine Hydrochloride Safety Data Sheet (SDS). Retrieved from [Link]

-

Clark, J. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Chemguide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29). The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-21). Understanding 4-Bromopyridine: Properties, Applications, and Pricing. [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromopyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Vaia. (n.d.). Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (b) When 3-bromopyridine is used in this reaction, stronger reaction conditions are required and a mixture of 3-aminopyridine and 4-aminopyridine results. Propose a mechanism to explain this curious result. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068. [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

PubMed. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

-

Royal Society of Chemistry. (n.d.). A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

Sources

- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Functionalization of 4-Bromopyridine-2-carbonyl chloride

Executive Summary

The 4-bromopyridine-2-carbonyl chloride scaffold represents a "privileged structure" in medicinal chemistry, offering two distinct electrophilic sites with disparate reactivity profiles. This duality allows for orthogonal functionalization —the selective modification of one site without affecting the other—enabling the rapid construction of diverse chemical libraries.

This guide details the sequential chemoselective functionalization of this scaffold. The strategy exploits the high electrophilicity of the C2-acid chloride for initial diversification (via nucleophilic acyl substitution), followed by the metal-catalyzed cross-coupling of the C4-bromide. This "C2-First / C4-Second" workflow is the industry standard for maximizing yield and minimizing side reactions.[1]

Strategic Reactivity Profile

To successfully manipulate this molecule, one must understand the electronic hierarchy of its functional groups.

| Site | Functional Group | Reactivity Type | Dominant Mechanism | Relative Reactivity |

| C2 | Acid Chloride ( | Hard Electrophile | Nucleophilic Acyl Substitution ( | High (Reacts at |

| C4 | Bromide ( | Soft Electrophile | Pd-Catalyzed Cross-Coupling / | Moderate (Requires Catalyst/Heat) |

| N1 | Pyridine Nitrogen | Basic/Nucleophilic | Protonation / Oxidation | Low (Deactivated by EWGs) |

The Orthogonal Logic: The acid chloride at C2 is moisture-sensitive and highly reactive toward nucleophiles. It must be functionalized first. The C4-bromide is relatively inert to the mild conditions used for C2 functionalization but serves as an excellent handle for subsequent transition-metal-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Workflow Visualization

Figure 1: Sequential functionalization workflow ensuring chemoselectivity.

Experimental Protocols

Step 0: In-Situ Generation of the Scaffold

Note: Due to the hydrolytic instability of the acid chloride, it is best generated immediately prior to use from 4-bromopicolinic acid.

Reagents: 4-Bromopicolinic acid (1.0 equiv), Thionyl Chloride (

-

Suspend 4-bromopicolinic acid in anhydrous toluene (0.5 M).

-

Add catalytic DMF (1-2 drops).[1]

-

Add

dropwise at room temperature. -

Reflux (if Toluene) or heat to 40°C (if DCM) for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to remove excess

. Caution: Use a base trap for acidic gases. -

Redissolve the crude yellow oil in anhydrous DCM for Step 1.

Step 1: C2-Selective Functionalization (Amidation)

Objective: Install the C2 substituent while preserving the C4-bromide.

Protocol:

-

Preparation: Dissolve the crude acid chloride (from Step 0) in anhydrous DCM (

). Cool to -

Nucleophile Addition: Add the amine (1.05 equiv) and a non-nucleophilic base (e.g., DIPEA or

, 2.5 equiv) dropwise.[1]-

Tip: For less reactive anilines, add DMAP (0.1 equiv) as a catalyst.[1]

-

-

Reaction: Stir at

for 30 mins, then warm to RT for 2 hours. -

Monitoring: Check TLC (silica; usually 50% EtOAc/Hex). The acid chloride (often visible as a streak or methyl ester if quenched with MeOH) should disappear.

-

Workup: Wash with

(to remove excess amine/base), then saturated -

Purification: Flash column chromatography.

-

Yield Expectation: 85-95%.[1]

-

Step 2: C4-Selective Functionalization (Suzuki-Miyaura Coupling)

Objective: Cross-couple the C4-bromide with an aryl/heteroaryl boronic acid.[1]

Protocol:

-

Reagents:

-

Assembly: In a microwave vial or Schlenk flask, combine substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

).[1] -

Solvent Addition: Add degassed solvent and base solution.

-

Reaction: Heat to

for 4-12 hours (or microwave at -

Workup: Dilute with EtOAc, wash with water/brine.[1]

-

Purification: Silica gel chromatography.

Optimization & Troubleshooting Data

Solvent & Base Compatibility Matrix (Step 2)

| Solvent System | Base | Temperature | Suitability | Notes |

| Dioxane / | Excellent | Standard condition.[1][2] High solubility for boronic acids. | ||

| Toluene / | Good | Better for hydrophobic substrates.[1] | ||

| DMF (Anhydrous) | Specialized | Use if the C2-amide is prone to hydrolysis.[1] | ||

| THF | Moderate | Lower boiling point limits rate for unreactive bromides.[1] |

Common Pitfalls

-

Hydrolysis of C2-Amide: If using strong aqueous bases (

) at high heat in Step 2, the amide bond formed in Step 1 may hydrolyze.[1]-

Solution: Use milder bases like

or anhydrous conditions (

-

-

Protodebromination: The C4-Br is replaced by H instead of the aryl group.

-

Cause: Overheating or insufficient transmetalation.

-

Solution: Switch to a more active catalyst system like

/ XPhos.[1]

-

Advanced Mechanistic Insight: Why C2 before C4?

The regioselectivity is governed by the Hard/Soft Acid-Base (HSAB) theory and electronic activation.

Figure 2: Mechanistic divergence explaining the necessity of the C2-first strategy.

The carbonyl carbon (C2-side chain) is a "hard" electrophile and reacts instantaneously with amines. The C4 carbon is part of the aromatic system; displacing the bromide requires disrupting aromaticity (in

References

-

Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Retrieved from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (PMC). Retrieved from [Link]

-

4-Bromo-picolinic acid chloride | C6H3BrClNO. PubChem.[1][3] Retrieved from [Link][1]

-

An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. MDPI. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Handling moisture-sensitive pyridine acid chlorides in the lab

Topic: Handling, Synthesis, and Stabilization of Moisture-Sensitive Pyridine Acid Chlorides Ticket ID: CHEM-SUP-2024-PAC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Self-Destruct" Mechanism

Why is this difficult? Unlike standard benzoyl chlorides, pyridine acid chlorides (e.g., nicotinoyl chloride, isonicotinoyl chloride) possess an internal "self-destruct" mechanism. The basic nitrogen atom in the pyridine ring acts as a nucleophilic catalyst.

-

The Trigger: Trace moisture hydrolyzes a small fraction of the acid chloride, releasing HCl.

-

The Catalyst: In the free base form, the pyridine nitrogen attacks the carbonyl carbon of another molecule, forming a highly reactive N-acylpyridinium intermediate.

-

The Cascade: This intermediate is orders of magnitude more susceptible to hydrolysis than the original acid chloride.

-

The Result: A rapid, autocatalytic degradation loop turning white crystals into a gummy, brown residue (often within minutes in humid air).

The Solution: We almost exclusively recommend isolating and storing these compounds as their Hydrochloride Salts (R-COCl • HCl) . Protonating the nitrogen shuts down its nucleophilicity, breaking the catalytic loop.

Synthesis & Isolation Protocol (The "Salt" Strategy)

Objective: Synthesize stable Nicotinoyl Chloride Hydrochloride (or isomers) using Thionyl Chloride.

Reagents & Equipment

-

Substrate: Pyridine carboxylic acid (dried in a vacuum oven at 60°C overnight).

-

Reagent: Thionyl Chloride (SOCl₂), freshly distilled or high-purity grade.

-

Solvent: None (neat) or Toluene (anhydrous).

-

Equipment: Flame-dried Schlenk flask, reflux condenser, drying tube (CaCl₂ or Drierite), oil bath.

Step-by-Step Workflow

-

Setup: Place dried acid (1.0 eq) in the Schlenk flask under Argon/Nitrogen.

-

Addition: Add excess SOCl₂ (3.0 – 5.0 eq).

-

Note: The excess acts as the solvent and ensures complete conversion to the HCl salt.

-

-

Reflux: Heat to reflux (75–80°C) for 2–3 hours.

-

Observation: Evolution of SO₂ and HCl gas.[1] The solid acid will dissolve, and the solution usually turns yellow.

-

-

Isolation (Critical Step):

-

Connect the flask to a high-vacuum line (Schlenk line) with a liquid nitrogen trap.

-

Remove excess SOCl₂ in vacuo at slightly elevated temperature (40°C).

-

Do not use water/bicarb washes.

-

-

Purification:

-

Add anhydrous Toluene (or DCM) to the residue and re-evaporate (azeotropic removal of residual SOCl₂). Repeat 2x.

-

The final product should be a white to off-white crystalline solid (The Hydrochloride Salt).

-

-

Storage: Store immediately in a glovebox or desiccator.

Visual Workflow: Synthesis & Isolation

Caption: Workflow for generating the stable hydrochloride salt, emphasizing the removal of thionyl chloride without aqueous workup.

Stability Data & Comparison

The following table illustrates why the salt form is preferred over the free base.

| Feature | Free Base (Py-COCl) | Hydrochloride Salt (Py-COCl • HCl) | Benzoyl Chloride (Reference) |

| Moisture Sensitivity | Extreme (Hydrolyzes in seconds/minutes) | High (Stable for hours in air, months in desiccator) | Moderate (Stable for days/weeks) |

| Physical State | Often Oil or Low-Melting Solid | High-Melting Crystalline Solid | Liquid |

| Storage | -20°C, Inert Gas (Glovebox mandatory) | RT or 4°C, Desiccator | RT, Sealed Bottle |

| Primary Degradation | Autocatalytic Polymerization (Brown Goo) | Simple Hydrolysis (White Powder) | Simple Hydrolysis |

| Handling Recommendation | Avoid Isolation (Use in situ) | Recommended Form | Standard Handling |

Troubleshooting Guide (FAQs)

Q1: My white solid turned into a brown, gummy oil. What happened?

Diagnosis: You likely isolated the free base or exposed the salt to humid air, triggering autocatalytic degradation .

-

The Mechanism: As described in the Executive Summary, the unprotonated pyridine nitrogen attacks the acyl chloride of a neighbor molecule. This creates a reactive soup of acyl-pyridinium species which polymerize and hydrolyze rapidly.

-

The Fix: Discard the batch. You cannot purify the "brown goo." Next time, ensure you maintain the HCl salt form (do not wash with base) and store strictly under inert gas.

Q2: I need the free base for my reaction (e.g., amine coupling). How do I get it?

Recommendation: Do not isolate the free base.

-

Weigh out the stable Hydrochloride Salt .

-

Add it to your reaction solvent (e.g., DCM, THF).

-

Add 2.0–2.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine/DIPEA or Triethylamine) in situ.

-

Eq 1: Neutralizes the HCl salt.

-

Eq 2: Scavenges the HCl produced during the coupling reaction.

-

-

Why? This generates the reactive free base only at the moment it is needed, minimizing the window for self-destruction.

Q3: Can I purify the acid chloride by recrystallization?

Risk Level: High.

-

Issue: Most solvents contain trace water. Heating the acid chloride to dissolve it accelerates hydrolysis.

-

Alternative: Sublimation is the superior purification method for pyridine acid chlorides as it is solvent-free.

-

Standard Practice: If synthesized correctly with high-purity SOCl₂, the crude salt (after toluene azeotrope) is usually >95% pure and suitable for most downstream applications without further purification.

Visual Logic: The Degradation Pathway

Caption: The "Death Spiral" of pyridine acid chlorides. Keeping the nitrogen protonated (Green Node) prevents the formation of the unstable intermediate (Red Node).

Validation: How to Check Purity

Since these compounds decompose on silica gel (TLC is unreliable) and react with NMR solvents (CDCl3 often has trace acid/water), use this derivatization method:

Protocol: Methanolysis Check

-

Take a small aliquot (~10 mg) of your synthesized acid chloride.

-

Quench it into a vial containing 0.5 mL anhydrous Methanol and 0.1 mL Triethylamine .

-

Wait 5 minutes.

-

Run GC-MS or 1H-NMR on this solution.

-

Result: You will see the Methyl Ester of the pyridine acid.

-

Interpretation: If the conversion to methyl ester is quantitative, your acid chloride was good. If you see the carboxylic acid peak (broad OH), your starting material was already hydrolyzed.

-

References

-

Preparation of Nicotinoyl Chloride Hydrochloride

- Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 33, p.52 (1953).

-

Source:

-

Mechanisms of Acid Chloride Decomposition

- Journal of the Chemical Society, Perkin Transactions 2. "Nucleophilic catalysis by pyridine in the hydrolysis of acid chlorides."

-

Source: (General reference for pyridine catalysis mechanism).

-

Safety & Handling Data

- Sigma-Aldrich (Merck). Safety Data Sheet: Nicotinoyl chloride hydrochloride.

-

Source:

- Purification Techniques: Purification of Laboratory Chemicals (Armarego & Chai). Chapter: Purification of Organic Chemicals. Context: Citations regarding sublimation vs. recrystallization for moisture-sensitive acyl halides.

Sources

Technical Support Center: Managing HCl in 4-Bromopyridine-2-carbonyl chloride Reactions

Welcome to the technical support center for handling reactions involving 4-Bromopyridine-2-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of working with this reactive intermediate, specifically focusing on the effective removal of hydrochloric acid (HCl), a common byproduct.

I. Troubleshooting Guide: Immediate Solutions for Common Issues

This section provides quick, targeted answers to problems you might encounter during your experiment.

Q1: My reaction mixture turned into a thick, unmanageable slurry after adding my nucleophile. What happened and how can I fix it?

A: This is a classic sign of HCl byproduct formation and its subsequent reaction with basic components in your mixture. The 4-Bromopyridine-2-carbonyl chloride reacts with your nucleophile (e.g., an amine or alcohol) to form the desired product and one equivalent of HCl.[1] If your starting material, product, or even your nucleophile is a basic compound, the generated HCl will protonate it, forming a salt. These salts, particularly hydrochloride salts of pyridine derivatives, often have low solubility in common organic solvents, leading to precipitation and the formation of a thick slurry.

Immediate Corrective Actions:

-

Solvent Addition: Try adding a more polar co-solvent in which the hydrochloride salt might be more soluble.

-

In-situ Base Addition: If the reaction is not yet complete, consider the slow addition of a non-nucleophilic base to neutralize the forming HCl as the reaction proceeds.

Q2: My purification process is complicated by an emulsion during aqueous workup. How can I break it?

A: Emulsions during the workup of reactions involving pyridine derivatives are common. This is often due to the amphiphilic nature of the protonated pyridine compounds, which can act as surfactants.

Strategies for Breaking Emulsions:

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

-

Change in pH: Carefully adjust the pH of the aqueous layer. If your product is stable to acidic conditions, adding a small amount of dilute HCl can sometimes help by fully protonating any basic species. Conversely, if your product is stable to basic conditions, addition of a dilute base can deprotonate any pyridinium salts.

-

Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can physically disrupt the emulsion.

Q3: I'm observing significant hydrolysis of my 4-Bromopyridine-2-carbonyl chloride back to the carboxylic acid. How can I prevent this?

A: 4-Bromopyridine-2-carbonyl chloride, like most acyl chlorides, is highly susceptible to hydrolysis by water.[2][3] This can occur if there is residual moisture in your starting materials, solvents, or reaction atmosphere.

Preventative Measures:

-

Dry Solvents and Reagents: Ensure all solvents are rigorously dried before use. Reagents should also be free of water.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[4]

-

Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of hydrolysis.[5]

II. Frequently Asked Questions (FAQs)

This section delves deeper into the principles and techniques for managing HCl in your reactions.

Why is HCl a problem in these reactions?

The reaction of an acyl chloride with a nucleophile is a nucleophilic acyl substitution.[6] The chlorine atom is an excellent leaving group, and when it departs, it abstracts a proton from the nucleophile (or another proton source) to form HCl.[7] This HCl can lead to several complications:

-

Salt Formation: As mentioned, it can protonate basic compounds in the reaction mixture, leading to precipitation and handling issues.[7]

-

Side Reactions: The acidic conditions created by HCl can promote undesirable side reactions, such as the removal of acid-labile protecting groups.

-

Catalyst Deactivation: If you are using a catalyst that is sensitive to acid, the generated HCl can deactivate it.

What are the primary methods for removing excess HCl?

There are three main strategies for removing HCl from your reaction:

-

Aqueous Workup: This involves washing the reaction mixture with an aqueous solution to extract the HCl.

-

Use of a Base (HCl Scavenger): A base is added to the reaction to neutralize the HCl as it is formed.

-

Physical Removal: This involves techniques like sparging with an inert gas or evaporation.

The choice of method depends on the stability of your product and starting materials, as well as the scale of your reaction.

Can you provide a detailed protocol for an aqueous workup?

An aqueous workup is a common and effective method for removing HCl, especially when your product has good solubility in an organic solvent that is immiscible with water.[8]

Step-by-Step Protocol for Aqueous Workup:

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separatory funnel containing a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9] Be cautious, as the neutralization of HCl is an exothermic reaction and will produce carbon dioxide gas, leading to pressure buildup.

-

Extraction: Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel.

-

Washing: Gently shake the funnel, periodically venting to release pressure. Allow the layers to separate. Drain the organic layer.

-

Repeat: Wash the organic layer again with the aqueous base, followed by a wash with water and then a final wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Which bases are suitable for scavenging HCl, and how do I choose one?

The ideal base for scavenging HCl should be non-nucleophilic to avoid reacting with your starting acyl chloride.[10] The choice of base depends on the reaction conditions and the pKa of the conjugate acid of the base.

| Base | pKa of Conjugate Acid | Key Characteristics |

| Pyridine | ~5.2 | Often used as a solvent and a base. Can also act as a nucleophilic catalyst.[11] |

| Triethylamine (TEA) | ~10.7 | A common, inexpensive, and effective HCl scavenger. |

| Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | A sterically hindered, non-nucleophilic base.[10] Ideal when you want to avoid any potential nucleophilic attack from the base. |

| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | A very strong, non-nucleophilic base. Useful when a stronger base is required.[12] |

| Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) | - | Heterogeneous bases that can be filtered off after the reaction. Can be slow to react.[13] |

Decision-Making Flowchart for Base Selection:

Caption: Workflow for selecting the appropriate HCl removal method.

III. References

-

YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. [Link]

-

Save My Exams. (2025, January 4). Addition Elimination Reaction - A level Chemistry Revision Notes. [Link]

-

Reddit. (2021, June 9). How to remove HCl produced in esterification reaction? r/chemhelp. [Link]

-

University of York. Theory of Aqueous Workup. [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

Wikipedia. Non-nucleophilic base. [Link]

-

Sciencemadness.org. (2020, May 12). Does excess hydrochloric acid evaporate?[Link]

-

YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. [Link]

-

Reddit. (2020, December 24). Suitable Non Nucleophilic Base to use? r/OrganicChemistry. [Link]

-

Linde Gas. Inerting, purging, sparging, pressure transfer in pharma/biotech. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

-

NiGen International. (2025, March 16). What is Nitrogen Purging & How Does it Work?[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]

- 5. youtube.com [youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

- 9. echemi.com [echemi.com]

- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 13. reddit.com [reddit.com]

Technical Support Center: Troubleshooting Low Reactivity of 4-Bromopyridine Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered issues regarding the low reactivity of 4-bromopyridine intermediates in various chemical transformations. Our goal is to equip you with the knowledge to overcome synthetic challenges and optimize your reaction outcomes.

Introduction: The Challenge of 4-Bromopyridine's Reactivity

4-Bromopyridine is a valuable building block in medicinal chemistry and materials science. However, its inherent electronic properties often lead to sluggish or failed reactions. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates the C-Br bond towards oxidative addition in many transition metal-catalyzed cross-coupling reactions. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues across a range of common synthetic applications.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. However, the use of 4-bromopyridine as a substrate often requires careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 4-bromopyridine is giving low yields or failing completely. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings involving 4-bromopyridine are a common issue. The primary culprits are often related to catalyst inhibition and the reduced reactivity of the C-Br bond.

Causality: The pyridine nitrogen can coordinate with the palladium catalyst, hindering the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the ring makes oxidative addition, the first step in the catalytic cycle, more difficult compared to electron-rich aryl bromides.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Detailed Recommendations:

-

Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination. Consider switching from common ligands like PPh₃ to more specialized ones.[3]

-

Recommended Ligands: Buchwald-type ligands such as XPhos or SPhos have shown success with electron-deficient heteroaryl halides.[4]

-

-

Base Optimization: The base plays a crucial role in the transmetalation step. Stronger bases can sometimes be detrimental, leading to side reactions.

-

Base Screening: A systematic screening of bases is recommended. Start with common inorganic bases like K₂CO₃ or Cs₂CO₃ and consider switching to organic bases like triethylamine if issues persist.

-

-

Solvent Effects: The solvent can influence catalyst stability and solubility of reagents.

-

Solvent Choice: While mixtures of toluene/water or dioxane/water are common, exploring polar aprotic solvents like DMF or DMSO might be beneficial.

-

-

Alternative Boron Reagents: Boronic acids can be prone to protodeboronation, especially under basic conditions, leading to lower yields.[5]

-

Recommendation: Using the corresponding pinacol boronate ester (BPin) can often improve stability and reaction outcomes.[6]

-

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4-Bromopyridine

-

To an oven-dried Schlenk tube, add 4-bromopyridine (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(OAc)₂ with a specialized ligand like XPhos, 1-5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Stir the reaction mixture at the desired temperature (start at 80 °C and increase if necessary) and monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligands facilitate oxidative addition.[4] |

| Base | Na₂CO₃ | K₃PO₄ or CsF | Can improve transmetalation efficiency. |

| Solvent | Toluene/H₂O | Dioxane or THF | Can enhance solubility and catalyst stability. |

| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | More stable and less prone to protodeboronation.[6] |

Q2: My Buchwald-Hartwig amination with 4-bromopyridine is not working. What should I try?

A2: The Buchwald-Hartwig amination of 4-bromopyridine is challenging due to potential catalyst inhibition by both the pyridine substrate and the amine coupling partner.[2]

Causality: The nitrogen atoms in both 4-bromopyridine and the amine can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.[1]

Troubleshooting Steps:

-

Catalyst System: The choice of palladium precursor and ligand is paramount. Pre-catalysts are often more reliable than generating the active catalyst in situ.[7]

-

Recommended Catalysts: Use of palladacycle precatalysts in combination with bulky, electron-rich ligands like RuPhos or BrettPhos has proven effective for challenging heteroaryl halides.[1]

-

-

Base Selection: A strong, non-nucleophilic base is required.

-

Recommended Bases: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often good choices.

-

-

Solvent: Anhydrous, non-coordinating solvents are preferred.

-

Recommended Solvents: Toluene, dioxane, or THF are commonly used.

-

Protocol 2: Optimized Buchwald-Hartwig Amination of 4-Bromopyridine

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate ligand (e.g., RuPhos, 1.5-4.5 mol%) to a dry reaction vessel.

-

Add the base (e.g., LiHMDS, 1.2-1.5 equiv).

-

Add 4-bromopyridine (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS.

| Parameter | Common Issue | Recommended Solution | Reference |

| Catalyst Deactivation | Pyridine and amine coordination | Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) and precatalysts. | [1] |

| Slow Reaction Rate | Inefficient oxidative addition | Increase reaction temperature. | [7] |

| Side Reactions | Hydrodehalogenation | Ensure strictly anhydrous and anaerobic conditions. | [3] |

Q3: I am having trouble with the Sonogashira coupling of 4-bromopyridine. What are the key considerations?

A3: Sonogashira couplings with 4-bromopyridine can be sluggish due to the relatively low reactivity of the C-Br bond compared to aryl iodides.[8]

Causality: The rate-determining step is often the oxidative addition of the 4-bromopyridine to the palladium(0) catalyst.

Optimization Strategies:

-

Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is typically used.

-

Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with an appropriate phosphine ligand.

-

Copper Source: CuI is the most common co-catalyst.

-

-

Ligand-Free Conditions: In some cases, ligand-free conditions can be effective, which simplifies the reaction setup and purification.[9][10]

-

Base and Solvent: An amine base, often serving as the solvent as well, is crucial for the reaction.

-

Common Systems: Triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Protocol 3: General Procedure for Sonogashira Coupling of 4-Bromopyridine

-

To a Schlenk flask, add 4-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Evacuate and backfill with an inert gas.

-

Add an amine solvent/base (e.g., Et₃N).

-

Stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

Section 2: Formation of Organometallic Reagents

The preparation of Grignard or organozinc reagents from 4-bromopyridine can be challenging, but these intermediates are highly valuable for subsequent C-C bond formation.

Frequently Asked Questions (FAQs)

Q4: I am struggling to form the Grignard reagent from 4-bromopyridine. What are the common pitfalls?

A4: The formation of 4-pyridylmagnesium bromide is often difficult due to the inertness of the C-Br bond and potential side reactions.

Causality: The electron-deficient nature of the pyridine ring makes the insertion of magnesium into the C-Br bond challenging. Additionally, the resulting Grignard reagent can be unstable.

Troubleshooting and Alternative Approaches:

-

Magnesium Activation: Ensure the magnesium turnings are highly activated.

-

Activation Methods: Stirring the magnesium under vacuum, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can help initiate the reaction.[11]

-

-

Halogen-Metal Exchange: An alternative to direct insertion is a halogen-metal exchange reaction at low temperatures.

-

Procedure: React 4-bromopyridine with a strong organolithium base (e.g., n-BuLi or i-PrMgCl) at low temperatures (-78 °C) to form the corresponding 4-pyridyllithium or 4-pyridylmagnesium species.

-

-

Photochemical Methods: Recent studies have shown that purple light can promote the coupling of bromopyridines with Grignard reagents without a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism.[12][13][14]

Caption: Decision tree for troubleshooting Grignard reagent formation.

Q5: How can I improve the preparation and use of 4-pyridylzinc reagents for Negishi coupling?

A5: Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but can still be challenging to prepare from 4-bromopyridine.

Causality: Direct insertion of zinc into the C-Br bond of 4-bromopyridine can be slow.

Improved Methods:

-

Use of Activated Zinc: Rieke zinc, which is highly activated, can facilitate the direct insertion into the C-Br bond.[15]

-

Halogen-Zinc Exchange: Similar to the Grignard preparation, a halogen-metal exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂) is a reliable method.[4]

-

Solid, Air-Stable Reagents: Recent developments have led to the synthesis of solid, moderately air-stable 2-pyridylzinc reagents, which can be handled more easily. While developed for 2-pyridyl systems, similar strategies could be adapted for 4-pyridyl analogues.[16]

Protocol 4: Preparation of 4-Pyridylzinc Reagent via Halogen-Metal Exchange

-

Dissolve 4-bromopyridine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes.

-

Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.

-

The resulting solution of the 4-pyridylzinc reagent can be used directly in a Negishi coupling reaction.

Section 3: Other Important Transformations

Frequently Asked Questions (FAQs)

Q6: My Heck reaction with 4-bromopyridine is giving low conversion. How can I drive it to completion?

A6: The Heck reaction with electron-deficient heteroaryl halides like 4-bromopyridine can be challenging.

Causality: The electron-deficient nature of the pyridine ring can disfavor the migratory insertion step of the alkene into the Pd-C bond.

Optimization Tips:

-

Catalyst and Ligand: The choice of catalyst system is crucial. Palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.

-

Base: An inorganic base is often preferred over organic amines to avoid potential side reactions like hydrodehalogenation.[3]

-

Recommended Bases: K₂CO₃, Cs₂CO₃, or NaOAc.

-

-

Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in polar solvents.

-

Temperature: Higher temperatures are often required to achieve good conversion.

| Parameter | Standard Approach | Recommended Optimization | Rationale |

| Catalyst | Pd(OAc)₂/PPh₃ | Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) or NHC ligands | Enhances catalyst activity and stability. |

| Base | Et₃N | K₂CO₃ or NaOAc | Minimizes hydrodehalogenation side reactions.[3] |

| Temperature | 80-100 °C | 100-140 °C | Overcomes the higher activation energy barrier. |

Conclusion

Troubleshooting reactions with 4-bromopyridine intermediates requires a systematic approach that addresses the inherent electronic and coordination properties of the pyridine ring. By carefully selecting the catalyst system, optimizing reaction conditions (base, solvent, temperature), and considering alternative synthetic routes, researchers can overcome the challenges associated with the low reactivity of this important building block. This guide provides a starting point for diagnosing and solving common problems, enabling the successful synthesis of complex molecules for a wide range of applications.

References

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (2025, October 17). Retrieved from [Link]

-

Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (2017, November 27). Retrieved from [Link]

-

Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. Retrieved from [Link]

-

Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides - PubMed. (2014, September 5). Retrieved from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved from [Link]

-

Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. Retrieved from [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024, May 17). The Journal of Organic Chemistry. Retrieved from [Link]

-

Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. (2021, March 26). Retrieved from [Link]

-

Negishi Coupling - NROChemistry. (n.d.). Retrieved from [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). Retrieved from [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - American Chemical Society. (2024, May 8). Retrieved from [Link]

-

Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 2019–2021. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved from [Link]

-

Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019, September 2). Retrieved from [Link]

-

Blakemore, D. C., Doyle, P. M., Fobian, Y. M., Blakemore, D., Fobian, Y., & Doyle, P. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). The Royal Society of Chemistry. Retrieved from [Link]

-

Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved from [Link]

-

New preparations and reactions of salt stabilized organozinc reagents for the functionalization of aromatics, heteroaromatics, a. (2016, December 6). Retrieved from [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (n.d.). Retrieved from [Link]

-

Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

-

Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Bipyridine - Organic Syntheses. (n.d.). Retrieved from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved from [Link]

-

Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved from [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ... - ResearchGate. (2015, March 12). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18). Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

-

Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. Retrieved from [Link]

-

Photo-induced catalytic halopyridylation of alkenes - PMC - NIH. (2021, November 11). Retrieved from [Link]

-

5 questions with answers in HECK REACTION | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction - UC Berkeley. (2014, February 6). Retrieved from [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (2023, January 9). Retrieved from [Link]

-

Regioselective synthesis of 4-functionalized pyridines - OUCI. (n.d.). Retrieved from [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. (2009, July 22). Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Retrieved from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 13. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromopyridine-2-carbonyl chloride hydrochloride: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Introduction: The Analytical Challenge

4-Bromopyridine-2-carbonyl chloride hydrochloride is a reactive bifunctional molecule, valuable as a building block in medicinal chemistry and materials science. Its structure incorporates a halogenated pyridine ring, a highly reactive acyl chloride, and a hydrochloride salt, each presenting unique analytical signatures and challenges. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products.

This guide focuses on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. We will dissect the anticipated ¹H NMR spectrum, explaining the rationale behind chemical shifts and coupling patterns. Recognizing that a multi-technique approach provides the most robust characterization, we will then compare the insights derived from NMR with those from IR and MS, highlighting the strengths and limitations of each method for this specific molecule.

Part 1: In-Depth ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the most detailed information regarding the proton environment within a molecule. For 4-Bromopyridine-2-carbonyl chloride hydrochloride, we anticipate a spectrum showing three distinct aromatic proton signals. The hydrochloride form, where the pyridine nitrogen is protonated, significantly influences the electronic environment of the ring, leading to a general downfield shift of all ring protons compared to the free base.[1] The electron-withdrawing effects of the bromine atom at C4 and the carbonyl chloride group at C2 further deshield the adjacent protons.

Predicted ¹H NMR Spectrum & Signal Assignment

The analysis is based on established principles of substituent effects on the pyridine ring.[1][2] The protonation of the nitrogen atom and the presence of two electron-withdrawing groups (-Br and -COCl) will cause all protons to resonate at a significantly lower field (higher ppm).

-

H6 (Proton at position 6): This proton is ortho to the protonated nitrogen and meta to the bromine. The proximity to the positively charged nitrogen results in the most significant deshielding, placing its signal at the furthest downfield position. We expect it to appear as a doublet, due to coupling with H5.

-

H3 (Proton at position 3): This proton is ortho to the carbonyl chloride group and meta to the bromine. The strong electron-withdrawing nature of the acyl chloride will cause a substantial downfield shift. It will appear as a doublet due to coupling with H5.

-

H5 (Proton at position 5): This proton is ortho to the bromine and meta to both the carbonyl chloride and the protonated nitrogen. It will be coupled to both H3 and H6. Due to coupling with two non-equivalent protons, its signal is expected to be a doublet of doublets (dd).

Table 1: Predicted ¹H NMR Parameters for 4-Bromopyridine-2-carbonyl chloride hydrochloride in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H6 | ~8.8 - 9.1 | Doublet (d) | JH6-H5 ≈ 5-6 Hz | Strong deshielding from adjacent protonated nitrogen. |

| H3 | ~8.5 - 8.7 | Doublet (d) | JH3-H5 ≈ 1-2 Hz | Deshielded by ortho-carbonyl chloride group. |

| H5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH5-H3 ≈ 1-2 Hz | Influenced by all substituents; coupled to H3 and H6. |

Note: These are estimated values based on data from analogous structures.[3][4][5][6] Actual experimental values may vary.

Causality Behind Experimental Choices

Choice of Solvent: The high reactivity of the acyl chloride functional group necessitates the use of a dry, aprotic deuterated solvent.[7][8] DMSO-d₆ is an ideal choice as it is an excellent solvent for polar hydrochloride salts and is aprotic, thus preventing solvolysis of the acyl chloride moiety.[9][10] The residual proton signal of DMSO-d₅ at ~2.50 ppm and the variable water peak (~3.3 ppm) should be noted.[10][11]

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for spectra in DMSO-d₆, the residual solvent peak is often used as a secondary reference.[10]

Part 2: Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the steps for preparing a sample of 4-Bromopyridine-2-carbonyl chloride hydrochloride and acquiring a high-quality ¹H NMR spectrum.

Methodology

-

Sample Preparation:

-

Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator.

-

Under an inert atmosphere (e.g., a nitrogen-filled glove bag), weigh approximately 5-10 mg of 4-Bromopyridine-2-carbonyl chloride hydrochloride directly into the NMR tube.

-

Using a dry syringe, add ~0.6 mL of anhydrous DMSO-d₆ to the NMR tube.

-

Cap the tube securely.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

-

-

Instrument Setup & Data Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of approximately 0 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-